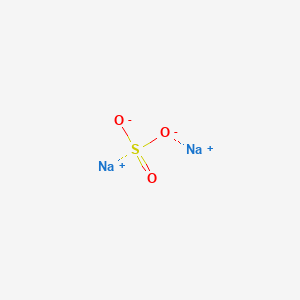

Sodium Sulfite

Cat. No. B128036

Key on ui cas rn:

7757-83-7

M. Wt: 126.05 g/mol

InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05621139

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.

[Compound]

Name

glyceryl epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

normal alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

12

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Formula 1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

15

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

glyceryl epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

normal alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

12

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Formula 1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

15

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

was thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At steady state, the temperature maintained in the recycle loop

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 160° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by increasing the metering rates of the reactants proportionately

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05621139

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.

[Compound]

Name

glyceryl epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

normal alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

12

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Formula 1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

15

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

glyceryl epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

normal alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

12

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Formula 1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

15

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

was thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At steady state, the temperature maintained in the recycle loop

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 160° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by increasing the metering rates of the reactants proportionately

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |